2,11-Bis(sulfanyl)undecan-1-ol
Description
2,11-Bis(sulfanyl)undecan-1-ol is a linear aliphatic compound featuring a hydroxyl group at position 1 and two sulfanyl (-SH) groups at positions 2 and 11. Its applications may span organic synthesis, materials science, and coordination chemistry, where its dual functionality allows for versatile chemical modifications.
Properties
CAS No. |
100536-94-5 |
|---|---|
Molecular Formula |
C11H24OS2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2,11-bis(sulfanyl)undecan-1-ol |
InChI |
InChI=1S/C11H24OS2/c12-10-11(14)8-6-4-2-1-3-5-7-9-13/h11-14H,1-10H2 |
InChI Key |
BUBSDHUORWWPLY-UHFFFAOYSA-N |
SMILES |
C(CCCCC(CO)S)CCCCS |
Canonical SMILES |
C(CCCCC(CO)S)CCCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 1-Undecanol and 2-Undecanol
Key differences include:
- Polarity and Solubility: The hydroxyl group in 1-undecanol dominates its polarity, making it moderately soluble in polar solvents like ethanol. In contrast, 2,11-bis(sulfanyl)undecan-1-ol’s sulfanyl groups introduce additional non-polar character, likely enhancing solubility in organic solvents such as dimethylformamide (DMF) .
- Boiling Points: 1-Undecanol has a boiling point of 243°C , while this compound is expected to exhibit a higher boiling point due to increased molecular weight and intermolecular interactions (e.g., hydrogen bonding via -OH and weaker S-H···S interactions).
- Reactivity: The sulfanyl groups in this compound enable thiol-specific reactions (e.g., disulfide formation), absent in 1-undecanol or 2-undecanol.
Table 1: Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₂₄OS₂ | 236.43 | ~260 (estimated) | -OH, -SH (x2) |
| 1-Undecanol | C₁₁H₂₄O | 172.31 | 243 | -OH |
| 2-Undecanol | C₁₁H₂₄O | 172.31 | 227 | -OH |
Comparison with 11-(Tritylthio)undecan-1-ol
A related synthetic intermediate, 11-(tritylthio)undecan-1-ol, shares structural similarities but differs critically:
- Substitution Pattern : Only one sulfanyl group (protected by a trityl group) is present at position 11, compared to two unprotected sulfanyl groups in this compound .
- Reactivity : The trityl group in the former acts as a protecting group, limiting thiol reactivity until deprotection. In contrast, this compound offers two reactive -SH groups, enabling simultaneous participation in redox or coordination reactions.
- Applications : The trityl-protected compound is primarily a synthetic precursor, whereas the bis-sulfanyl derivative may serve as a ligand for metal complexes or a crosslinking agent.
Comparison with Alkyne-Containing Analogs: 10-Undecyn-1-ol
10-Undecyn-1-ol (C₁₁H₂₀O) features a terminal alkyne (-C≡CH) and a hydroxyl group . Key distinctions include:
- Functional Group Reactivity : The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), while sulfanyl groups favor nucleophilic substitution or oxidation.
- Polarity : The alkyne’s sp-hybridized carbon reduces polarity compared to the electron-rich sulfanyl groups, affecting solubility profiles.
Comparison with Tricyclic Alcohols
3,3,7,11-Tetramethyltricyclo[5.4.0.0⁴,¹¹]undecan-1-ol, a tricyclic alcohol , highlights how structural complexity alters properties:
- Steric Effects : The rigid tricyclic framework limits conformational flexibility, unlike the linear this compound.
- Thermal Stability : Ring strain in the tricyclic compound may reduce thermal stability compared to the more flexible bis-sulfanyl derivative.
Table 2: Reactivity and Application Comparison
| Compound | Key Reactivity | Potential Applications |
|---|---|---|
| This compound | Disulfide formation, metal coordination | Ligands, crosslinkers, surfactants |
| 11-(Tritylthio)undecan-1-ol | Deprotection to free thiol | Synthetic intermediates |
| 10-Undecyn-1-ol | Click chemistry | Polymer synthesis, bioconjugation |
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